molecular formula C7H12O2 B14600826 2-Ethyl-3-methylbut-2-enoic acid CAS No. 60582-21-0

2-Ethyl-3-methylbut-2-enoic acid

Cat. No.: B14600826
CAS No.: 60582-21-0
M. Wt: 128.17 g/mol
InChI Key: SUAWXOQFWMLUMR-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbut-2-enoic acid is an organic compound with the molecular formula C7H12O2 It is a branched-chain unsaturated carboxylic acid, characterized by the presence of both an ethyl and a methyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methylbut-2-enoic acid can be achieved through several methods. One common approach involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, which is highly stereoselective and results in the formation of ethyl (E)-3-ethoxy-2-methylbut-2-enoate . This intermediate can then be hydrolyzed to yield the desired acid.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of branched olefins or the isomerization of normal olefins and alkenes . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters and amides.

Scientific Research Applications

2-Ethyl-3-methylbut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical reactions. The compound’s unsaturated nature allows it to undergo addition reactions, forming new bonds and structures. These properties make it a versatile intermediate in both chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-methylbut-2-enoic acid stands out due to its unique combination of an ethyl and a methyl group on the butenoic acid backbone. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.

Properties

CAS No.

60582-21-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethyl-3-methylbut-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4H2,1-3H3,(H,8,9)

InChI Key

SUAWXOQFWMLUMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C)C(=O)O

Origin of Product

United States

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